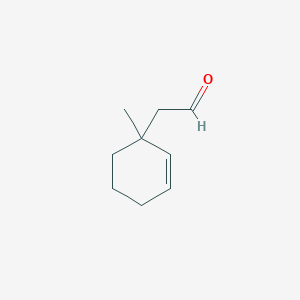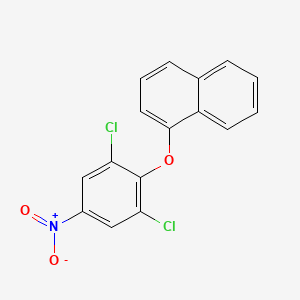![molecular formula C21H24NO6P3 B14609514 [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] CAS No. 60703-83-5](/img/structure/B14609514.png)
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is a chemical compound known for its unique structure and properties It is composed of a nitrilotris(methylene) backbone with three phenyl(phosphinic acid) groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] typically involves the reaction of nitrilotris(methylene) with phenylphosphinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways and molecular targets depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylphosphinic acid: A simpler compound with similar functional groups.
Nitrilotris(methylene)phosphonic acid: Another compound with a nitrilotris(methylene) backbone but different substituents.
Triphenylphosphine: A related compound with three phenyl groups attached to a phosphorus atom.
Uniqueness
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is unique due to its combination of a nitrilotris(methylene) backbone and phenyl(phosphinic acid) groups. This structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
60703-83-5 |
|---|---|
Molekularformel |
C21H24NO6P3 |
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
[bis[[hydroxy(phenyl)phosphoryl]methyl]amino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C21H24NO6P3/c23-29(24,19-10-4-1-5-11-19)16-22(17-30(25,26)20-12-6-2-7-13-20)18-31(27,28)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
GOUKBDOGILZXTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CN(CP(=O)(C2=CC=CC=C2)O)CP(=O)(C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)


![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
-](/img/structure/B14609511.png)

